molecular formula C16H15F3N2 B11834340 2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11834340
M. Wt: 292.30 g/mol
InChI Key: AXPCUCXRGSTVHJ-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenylamine: A simpler structure lacking the tetrahydroquinoline core.

    1,2,3,4-Tetrahydroquinoline: Lacks the trifluoromethyl group.

    Trifluoromethylquinoline derivatives: Compounds with similar trifluoromethyl and quinoline structures.

Uniqueness

2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the combination of the trifluoromethyl group and the tetrahydroquinoline core. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H15F3N2

Molecular Weight

292.30 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)12-7-3-1-5-10(12)15-9-13(20)11-6-2-4-8-14(11)21-15/h1-8,13,15,21H,9,20H2

InChI Key

AXPCUCXRGSTVHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC=CC=C3C(F)(F)F)N

Origin of Product

United States

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